(R)-tert-Butyl 3-(Propane-2-sulfonamido)piperidine
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Overview
Description
®-tert-Butyl 3-(Propane-2-sulfonamido)piperidine is a compound that features a piperidine ring substituted with a tert-butyl group and a propane-2-sulfonamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-(Propane-2-sulfonamido)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Sulfonamide Formation: The propane-2-sulfonamido group is introduced through the reaction of the piperidine derivative with propane-2-sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-(Propane-2-sulfonamido)piperidine can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced under appropriate conditions to yield amine derivatives.
Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
®-tert-Butyl 3-(Propane-2-sulfonamido)piperidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies investigating the biological activity of sulfonamide-containing compounds.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-(Propane-2-sulfonamido)piperidine involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function.
Comparison with Similar Compounds
Similar Compounds
N-(Piperidin-3-yl)propane-2-sulfonamide: Similar structure but lacks the tert-butyl group.
tert-Butyl 3-(Propane-2-sulfonamido)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
®-tert-Butyl 3-(Propane-2-sulfonamido)piperidine is unique due to the presence of both the tert-butyl group and the sulfonamide group, which can confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
tert-butyl (3R)-3-(propan-2-ylsulfonylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4S/c1-10(2)20(17,18)14-11-7-6-8-15(9-11)12(16)19-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSFNBUBXZMDBR-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1CCCN(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S(=O)(=O)N[C@@H]1CCCN(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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